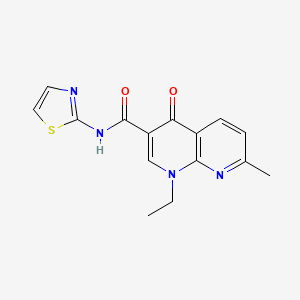

1-ethyl-7-methyl-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

CAS No.:

Cat. No.: VC9680990

Molecular Formula: C15H14N4O2S

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14N4O2S |

|---|---|

| Molecular Weight | 314.4 g/mol |

| IUPAC Name | 1-ethyl-7-methyl-4-oxo-N-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxamide |

| Standard InChI | InChI=1S/C15H14N4O2S/c1-3-19-8-11(14(21)18-15-16-6-7-22-15)12(20)10-5-4-9(2)17-13(10)19/h4-8H,3H2,1-2H3,(H,16,18,21) |

| Standard InChI Key | GHMAODLEJYKKAX-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=NC=CS3 |

| Canonical SMILES | CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=NC=CS3 |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s molecular formula, C₁₅H₁₄N₄O₂S, corresponds to a molecular weight of 314.4 g/mol. Its IUPAC name delineates a 1,8-naphthyridine core substituted at the 1-position with an ethyl group, 7-position with a methyl group, and 3-position with a carboxamide moiety linked to a 1,3-thiazol-2-yl ring. The canonical SMILES string, CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=NC=CS3, highlights the spatial arrangement of these substituents.

Key functional groups include:

-

1,8-Naphthyridine core: A bicyclic system with nitrogen atoms at positions 1 and 8, conferring planar aromaticity and π-π stacking potential.

-

Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen, known for enhancing bioavailability and target binding in drug design.

-

Carboxamide group: A hydrogen-bond donor/acceptor critical for interactions with biological targets like enzymes or receptors.

Physicochemical Properties

While experimental data on solubility, logP, or pKa are unavailable for this specific compound, its structural features suggest moderate hydrophobicity due to the ethyl and methyl groups, balanced by polar contributions from the carboxamide and thiazole moieties. The presence of multiple hydrogen-bond acceptors (N=O, S, and carbonyl groups) may facilitate membrane permeability and oral bioavailability in related analogs .

Synthetic Pathways and Reactivity

General Synthesis of 1,8-Naphthyridine Derivatives

The synthesis of 1,8-naphthyridine derivatives typically involves multi-step condensation and cyclization reactions . For example:

-

Formation of the naphthyridine core: Condensation of aminopyridine derivatives with β-keto esters or malonic acid derivatives under acidic or basic conditions.

-

Introduction of substituents: Alkylation at the 1-position (e.g., ethyl group) via nucleophilic substitution, followed by functionalization at the 3-position with carboxamide groups .

A microwave-assisted synthesis route reported for ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate illustrates the efficiency of modern techniques in reducing reaction times and improving yields . Adapting such methods could enable the synthesis of the target compound by substituting chloro groups with methyl and ethyl moieties at relevant positions.

Reactivity Profile

The compound’s reactivity is governed by:

-

Electrophilic aromatic substitution: Directed by electron-rich regions of the naphthyridine core.

-

Nucleophilic acyl substitution: At the carboxamide group, enabling derivatization with amines or thiols.

-

Hydrogen bonding: The thiazole and carboxamide groups may participate in intermolecular interactions, influencing crystallinity or solubility.

| Compound | Cell Line (IC₅₀, μM) | Reference |

|---|---|---|

| Derivative 47 | MIAPaCa (0.41), K-562 (0.77) | |

| Derivative 36 | PA-1 (1.19) | |

| Derivative 29 | PA-1 (0.41), SW620 (1.4) |

These analogs inhibit cancer cell proliferation by targeting topoisomerase II or inducing DNA damage, mechanisms shared with clinical agents like etoposide . The thiazole ring in the target compound may enhance DNA intercalation or enzyme binding compared to simpler derivatives.

Anti-Inflammatory and Immunomodulatory Effects

1,8-Naphthyridine-3-carboxamides downregulate proinflammatory cytokines (e.g., TNF-α, IL-6) and chemokines in dendritic cells, suggesting utility in inflammatory diseases . Compound 12 reduced histamine release in guinea pig trachea, indicating antihistaminic potential . The thiazole moiety’s sulfur atom may contribute to antioxidant effects, further modulating inflammatory pathways .

Antimicrobial Activity

Though untested in the target compound, fluoroquinolone derivatives of 1,8-naphthyridines (e.g., gemifloxacin) exhibit broad-spectrum antibacterial activity by inhibiting DNA gyrase . Substitutions at the 7-position (methyl in this case) are critical for potency against Gram-positive pathogens .

Comparative Analysis with Related Compounds

The table below contrasts the target compound with key analogs:

This comparison underscores the influence of substituents on bioactivity, with halogen atoms (Cl, F) enhancing cytotoxicity and heterocycles (thiazole, piperazine) improving target selectivity .

Future Directions and Challenges

-

Synthetic Optimization: Developing scalable routes for the target compound, potentially leveraging microwave or flow chemistry to enhance yield .

-

Mechanistic Studies: Elucidating its interactions with topoisomerase II, histamine receptors, or inflammatory mediators through in silico docking and in vitro assays .

-

Safety Profiling: Addressing potential hepatotoxicity risks observed in some quinolones by evaluating metabolic stability and off-target effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume